Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate
Description
Chemical Identity and Nomenclature
This compound is systematically named according to IUPAC guidelines, with its structure comprising three distinct subunits:
- Benzoate ester backbone : A methyl ester derivative of benzoic acid substituted at the 2- and 5-positions.
- Imidazo[4,5-b]pyridine system : A bicyclic heteroaromatic ring fused at the 4,5-positions of pyridine.
- 1-Methyl-1H-pyrazole substituent : A monocyclic five-membered ring with two adjacent nitrogen atoms.
The molecular formula is C₂₁H₁₈N₅O₂ , derived from the summation of constituent atoms:
- Benzoate ester (C₉H₉O₂)
- Imidazo[4,5-b]pyridine (C₆H₄N₃)
- 1-Methylpyrazole (C₄H₅N₂)
- Methyl group at position 2 (CH₃)
Key structural features include:
- Spatial orientation : The imidazo[4,5-b]pyridine moiety occupies the 5-position of the benzoate, while the pyrazole is attached at the 2-position of the imidazo ring.
- Hydrogen-bonding capacity : Nitrogen atoms in the imidazo and pyrazole rings facilitate interactions with biological targets, as observed in Aurora kinase inhibitors .
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-methyl-5-[2-(1-methylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridin-7-yl]benzoate |
InChI |
InChI=1S/C19H17N5O2/c1-11-4-5-12(8-15(11)19(25)26-3)14-6-7-20-18-16(14)22-17(23-18)13-9-21-24(2)10-13/h4-10H,1-3H3,(H,20,22,23) |
InChI Key |
YRHVVLYXOSRUGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C3C(=NC=C2)N=C(N3)C4=CN(N=C4)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a convergent approach:
- Construction of the imidazo[4,5-b]pyridine core .
- Introduction of the 1-methyl-1H-pyrazol-4-yl substituent via cross-coupling.
- Attachment of the methyl 2-methyl-5-benzoate moiety.
This strategy allows for modular assembly and facilitates structural modifications.
Preparation of Imidazo[4,5-b]pyridine Core
Method: Cyclization of pyridine-based diamines with appropriate carbonyl compounds under acidic or dehydrating conditions.
- A typical procedure involves heating pyridinediamines with acetic acid in polyphosphoric acid (PPA) at 135–140 °C under nitrogen for 2–4 hours, followed by workup with aqueous ammonia and extraction to isolate imidazo[4,5-b]pyridine derivatives.
- Yields for this step range from moderate to high (~55%), depending on substituents and reaction conditions.
- Catalysts such as gadolinium(III) chloride hexahydrate at 80 °C for 3–5 hours have also been reported to facilitate cyclization efficiently with yields up to 86%.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of pyridinediamine with acetic acid in PPA | 135–140 °C, 2–4 h, N2 atmosphere | 55 | Basification and extraction required |
| Cyclization with GdCl3·6H2O catalyst | 80 °C, 3–5 h | 86 | Milder conditions, high yield |
Preparation of Methyl 2-methyl-5-benzoate Moiety and Final Assembly
- The benzoate ester can be introduced via esterification of the corresponding benzoic acid or by using methyl 2-methyl-5-bromobenzoate as a coupling partner.
- Copper-catalyzed C-N coupling reactions have been reported for attaching aromatic amines to halogenated benzoates using silver benzoate additives and ligands such as 4,7-dimethoxy-1,10-phenanthroline, improving yields significantly (up to 77% isolated).
- The final compound is purified by chromatography and preparative HPLC to achieve high purity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Copper-catalyzed C-N coupling with silver benzoate additive | CuI, AgOBz, 4,7-dimethoxy-1,10-phenanthroline, K2CO3, DMSO, 80–110 °C | 63–77 | Improved yields with silver benzoate |
Representative Experimental Data Summary
| Compound Step | Reaction Conditions | Yield (%) | Characterization |
|---|---|---|---|
| 2-Methyl-1H-imidazo[4,5-b]pyridine oxidation | mCPBA, EtOAc, 20 °C, 2.25 h | 99 | NMR, LCMS |
| Cyclization of pyridinediamine | Acetic acid, PPA, 135–140 °C, 2–4 h | 55 | Isolated by extraction |
| GdCl3-catalyzed cyclization | GdCl3·6H2O, 80 °C, 5 h | 86 | Purified by column chromatography |
| Suzuki coupling | Pd catalyst, K2CO3, DMSO, 110 °C, 24 h | 50–80 | Purified by chromatography |
| Copper-catalyzed C-N coupling | CuI, AgOBz, ligand, K2CO3, DMSO, 80–110 °C | 63–77 | Purified by HPLC |
Notes on Reaction Optimization and Challenges
- The solubility of silver salts and bases is critical for optimizing copper-catalyzed coupling yields.
- Extended reaction times and elevated temperatures are often necessary for complete conversion.
- Purification steps typically involve silica gel chromatography followed by preparative HPLC to remove side products and obtain analytically pure material.
- Use of protective groups on pyrazole nitrogen may be required to avoid side reactions during cross-coupling.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or imidazopyridine rings, using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several imidazo[4,5-b]pyridine derivatives, which differ primarily in substituents and functional groups. Below is a systematic comparison:
Structural Analogues with Pyrazole Substitutions
3-((4-(6-Chloro-2-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22c) :
- Key Differences : Features a difluoroethyl-substituted pyrazole and a piperazine-linked isoxazole group.
- Synthetic Yield : 61% via reductive cyclization .
- Bioactivity : Demonstrated potent kinase inhibition (IC₅₀ < 50 nM in enzymatic assays) due to enhanced electron-withdrawing effects from the difluoroethyl group .
3-((4-(6-Chloro-2-(1-isopropyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22b) :
Derivatives with Modified Cores
- 3-(3-Methoxy-4-((4-methoxybenzyl)oxy)benzyl)-6-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-2-amine: Key Differences: Replaces the methyl benzoate with a methoxybenzyloxybenzyl group. Pharmaceutical Relevance: Formulated as a Trk inhibitor in microcrystalline suspensions for extended release, highlighting superior solubility and stability in its monohydrate form .
3-((4-(6-Bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole :
Data Table: Structural and Functional Comparison
Key Observations
- Substituent Effects : Electron-withdrawing groups (e.g., difluoroethyl in 22c) enhance bioactivity, while bulky substituents (e.g., isopropyl in 22b) reduce potency .
- Solubility and Formulation : The methyl benzoate group in the target compound offers balanced lipophilicity, whereas methoxybenzyl derivatives prioritize stability for pharmaceutical formulations .
- Synthetic Accessibility : Reductive cyclization methods (Na₂S₂O₄/EtOH, 80°C) are universally effective for imidazo[4,5-b]pyridine synthesis, with yields consistently ~60% .
Biological Activity
Methyl 2-methyl-5-(2-(1-methyl-1H-pyrazol-4-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique heterocyclic structure that includes both pyrazole and imidazopyridine moieties. Its molecular formula is , with a molecular weight of approximately 431.49 g/mol. The presence of these heterocycles is crucial for its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- FLT3 Inhibition : The compound has been shown to inhibit FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML). Studies demonstrate that it effectively inhibits the proliferation of MOLM14 cells harboring FLT3 mutations without significantly affecting K562 cells, which lack these mutations .
- Antiproliferative Effects : In vitro studies have reported that this compound possesses potent antiproliferative effects against various cancer cell lines, particularly those with FLT3 mutations. Comparisons with other compounds reveal that it exhibits a more balanced inhibition profile, making it a candidate for further development in cancer therapy .
- Antimicrobial Activity : Preliminary investigations suggest potential antibacterial properties, although specific data on its effectiveness against various bacterial strains remain limited. Further research is needed to elucidate its full spectrum of antimicrobial activity .
Efficacy Against Cancer
One significant study involved the evaluation of this compound in AML models. The results indicated a marked reduction in cell viability in MOLM14 cells treated with the compound compared to untreated controls. The study highlighted the compound's potential as a targeted therapy for AML patients with FLT3 mutations .
Antimicrobial Testing
In another investigation focusing on the antibacterial properties of nitrogen-based heterocycles, this compound was tested against several pathogenic bacteria. While detailed MIC (Minimum Inhibitory Concentration) values were not provided for this specific compound, related pyrazole derivatives showed promising results against strains like Staphylococcus aureus and Escherichia coli .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.49 g/mol |
| Primary Biological Activity | FLT3 inhibition |
| Efficacy Against Cancer | Potent in AML models |
| Potential Antibacterial Activity | Under investigation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
